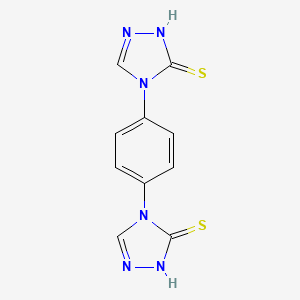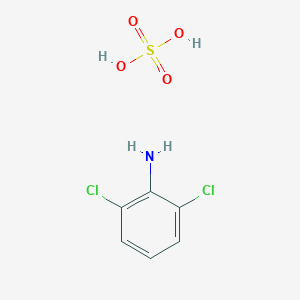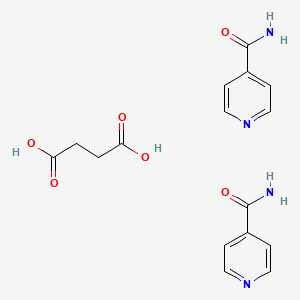
Butanedioic acid--pyridine-4-carboxamide (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid–pyridine-4-carboxamide typically involves the amidation of butanedioic acid with pyridine-4-carboxamide. This reaction can be catalyzed or non-catalyzed, depending on the desired conditions and efficiency. Catalytic amidation often involves the use of coupling reagents or catalysts to activate the carboxylic acid group, facilitating the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The specific methods and conditions can vary depending on the industrial setup and desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid–pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions. The conditions for these reactions can vary, including temperature, pressure, and solvent choice .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Butanedioic acid–pyridine-4-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism by which butanedioic acid–pyridine-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of tuberculosis treatment, the compound acts as a prodrug that requires enzymatic hydrolysis to become active. This active form then inhibits the growth of Mycobacterium tuberculosis by inducing autophagy and disrupting metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-4-carboxamide: A related compound with similar structural features but lacking the butanedioic acid moiety.
Butanedioic acid: Another related compound that lacks the pyridine-4-carboxamide component.
Uniqueness
Butanedioic acid–pyridine-4-carboxamide is unique due to its combined structural features, which confer distinct chemical and biological properties. This combination allows it to participate in a wider range of reactions and applications compared to its individual components .
Propriétés
Numéro CAS |
478921-06-1 |
|---|---|
Formule moléculaire |
C16H18N4O6 |
Poids moléculaire |
362.34 g/mol |
Nom IUPAC |
butanedioic acid;pyridine-4-carboxamide |
InChI |
InChI=1S/2C6H6N2O.C4H6O4/c2*7-6(9)5-1-3-8-4-2-5;5-3(6)1-2-4(7)8/h2*1-4H,(H2,7,9);1-2H2,(H,5,6)(H,7,8) |
Clé InChI |
NVPTYYFEKZPRAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C(=O)N.C1=CN=CC=C1C(=O)N.C(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(8-Methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12589390.png)
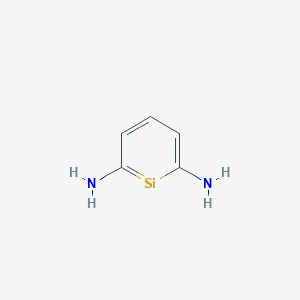
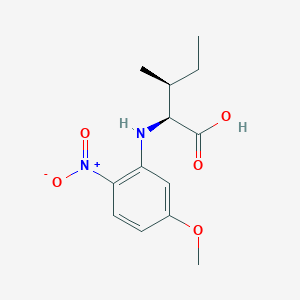

![N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12589419.png)
![Methyl 3-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12589426.png)
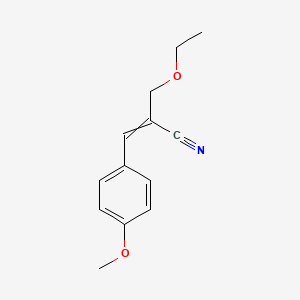
![Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]-](/img/structure/B12589433.png)
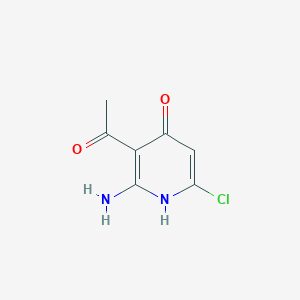
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]-](/img/structure/B12589448.png)
![N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12589449.png)
